Boc-His-OH
CAS No.: 17791-52-5
Cat. No.: VC21539125
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17791-52-5 |
---|---|
Molecular Formula | C11H17N3O4 |
Molecular Weight | 255.27 g/mol |
IUPAC Name | 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) |
Standard InChI Key | AYMLQYFMYHISQO-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O |
Physical and Chemical Properties
Physical Characteristics
Boc-His-OH exhibits distinct physical properties that influence its handling and application in laboratory settings. Based on analytical data, the compound possesses the following physical characteristics:
Parameter | Value |
---|---|
Molecular Weight | 255.270 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 522.2±45.0°C at 760 mmHg |
Molecular Formula | C₁₁H₁₇N₃O₄ |
Physical State | Solid at room temperature |
These physical properties influence the compound's solubility, stability, and reactivity in various solvents and reaction conditions.
Chemical Reactivity
The chemical behavior of Boc-His-OH is characterized by:
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The presence of a carboxylic acid group (-COOH) that remains reactive for coupling reactions
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The protected alpha-amino group that prevents unwanted side reactions during peptide synthesis
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The imidazole side chain of histidine that can participate in hydrogen bonding and acid-base chemistry
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Selective deprotection capabilities under acidic conditions, typically using trifluoroacetic acid (TFA)
The compound's reactivity profile makes it suitable for both solution-phase and solid-phase peptide synthesis strategies.
Comparison with Other Histidine Derivatives
Structural Variations Among Histidine Derivatives
Several protected forms of histidine exist for peptide synthesis, each with distinct characteristics and applications. The following table compares Boc-His-OH with related derivatives:
Derivative | CAS Number | Molecular Weight (g/mol) | Molecular Formula | Key Features |
---|---|---|---|---|
Boc-His-OH | 17791-52-5 | 255.270 | C₁₁H₁₇N₃O₄ | Basic derivative with only α-amino protection |
Boc-His(Trt)-OH | 32926-43-5 | 497.585 | C₃₀H₃₁N₃O₄ | Additional trityl protection on imidazole nitrogen |
Boc-His(Boc)-OH DCHA | 31687-58-8 | 536.704 | C₂₈H₄₈N₄O₆ | Double Boc protection with DCHA salt form |
Boc-His(Z)-OH | 50305-43-6 | 389.400 | C₁₉H₂₃N₃O₆ | Benzyloxycarbonyl protection on imidazole nitrogen |
Boc-His(1-ME)-OH | 61070-20-0 | 269.300 | C₁₂H₁₉N₃O₄ | Methylated imidazole position |
This diversity in protection strategies reflects the different requirements for controlling side-chain reactivity during peptide synthesis.
Comparative Advantages and Limitations
Each histidine derivative offers specific advantages for different synthetic applications. While Boc-His-OH provides basic protection, derivatives with additional protecting groups on the imidazole nitrogen offer enhanced control over side reactions. For instance:
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Boc-His(Trt)-OH offers excellent protection of the imidazole nitrogen but is known to have stability issues in solution. Research has shown that Fmoc-His(Trt)-OH solutions show discoloration in as little as 24 hours when stored under atmospheric conditions.
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Boc-His(Boc)-OH and its DCHA salt form provide additional protection that can prevent unwanted reactions at the imidazole moiety during coupling procedures.
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Studies on related compounds like Fmoc-His(Boc)-OH have demonstrated that Boc protection of the imidazole nitrogen can reduce epimerization during microwave-assisted solid-phase peptide synthesis compared to trityl-protected derivatives.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Boc-His-OH serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly in the synthesis of histidine-containing peptides and proteins. The Boc strategy allows for sequential deprotection and coupling steps, enabling the controlled assembly of peptide chains.
When using Boc-His-OH in peptide synthesis, researchers typically follow these sequential steps:
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Coupling the protected amino acid to a growing peptide chain
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Selective deprotection of the Boc group with acids like TFA
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Coupling of the next protected amino acid
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Continuation of this cycle until the desired peptide sequence is achieved
Epimerization Considerations
One significant challenge in histidine incorporation during peptide synthesis is the potential for epimerization at the alpha-carbon. Research findings related to histidine derivatives have demonstrated that the nature of the imidazole protecting group significantly influences epimerization rates.
While specific data for Boc-His-OH is limited in the provided search results, studies on related compounds suggest that:
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Histidine derivatives with additional protection on the imidazole ring generally show reduced epimerization rates
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The urethane-type protection (like Boc) on the imidazole has an electron-withdrawing effect that decreases basicity and consequently reduces epimerization
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Activation methods and coupling conditions also significantly influence epimerization rates
Stability Considerations
The stability of histidine derivatives in solution is an important consideration for peptide synthesis. Research has shown that different histidine derivatives exhibit varying stability profiles under storage conditions. For example, Fmoc-His(Trt)-OH solutions show significant discoloration and degradation over time, while Boc-protected histidine derivatives tend to demonstrate improved stability.
Synthesis Methods
Purification and Quality Control
The purity of Boc-His-OH is critical for successful peptide synthesis applications. Standard purification methods include recrystallization, column chromatography, and in some cases, high-performance liquid chromatography (HPLC). Quality control typically involves:
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Melting point determination
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Spectroscopic analysis (NMR, IR, MS)
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Chromatographic purity assessment
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Optical rotation measurement to confirm stereochemical purity
Biological and Pharmacological Relevance
Role in Bioactive Peptides
Histidine-containing peptides synthesized using Boc-His-OH as a building block often possess significant biological activities. The imidazole side chain of histidine contributes to:
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Metal ion binding and coordination
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pH-dependent behavior in biological systems
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Catalytic activity in enzyme active sites
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Hydrogen bonding networks in protein structures
The controlled incorporation of histidine residues using protected derivatives like Boc-His-OH enables the synthesis of peptides with specific functional properties for biological studies and therapeutic applications.
Research Applications
Contemporary research applications of Boc-His-OH include:
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Synthesis of histidine-rich antimicrobial peptides
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Development of metal-binding peptides for bioinorganic chemistry
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Structure-activity relationship studies of histidine-containing bioactive peptides
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Preparation of peptide mimetics for drug discovery
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